1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC14761262
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O5 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 4-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C24H27N3O5/c1-31-20-7-3-5-17(13-20)23(29)25-9-11-26(12-10-25)24(30)18-14-22(28)27(16-18)19-6-4-8-21(15-19)32-2/h3-8,13,15,18H,9-12,14,16H2,1-2H3 |
| Standard InChI Key | OGQXFIGRBKZLBS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Introduction
1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core linked to a piperazine moiety and methoxyphenyl groups. This compound is of interest in medicinal chemistry due to its unique structural features, which include multiple functional groups that can participate in various chemical reactions.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one exhibit various biological activities. These activities are likely due to the compound's structural features, which facilitate interactions with biological targets such as receptors or enzymes. Further research is needed to elucidate its exact mechanism of action through pharmacological assays.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one | Pyrrolidinone, piperazine, methoxyphenyl groups | Dual methoxy substitutions |
| 1-(4-Methoxyphenyl)-4-(piperazin-1-yl)butan-1-one | Piperazine ring, methoxy group | Different carbon chain length |
| 4-(1-(2-morpholinoethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one | Benzimidazole instead of methoxyphenyl | Potentially different biological activity |
| 1-[2-(4-morpholinoyl)ethyl]-5-oxo-pyrrolidine | Morpholine instead of piperazine | Variation in nitrogen heterocycles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume